Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their various pharmacological activities.
Scientific Research Applications
Synthesis of Heterocycles and Probes
Development of Heterocyclic Compounds : The compound has been used as a precursor in the synthesis of heterocyclic compounds. For example, its derivatives have been employed in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing a method to create complex molecules with potential pharmacological activities (Pokhodylo & Obushak, 2019).
Antimicrobial Activity Studies : Modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, have shown antimicrobial activities against various strains of bacteria and fungi. This illustrates the potential of Ethyl 2-(4-bromobenzamido)-4-methylthiazole-5-carboxylate in leading to new antimicrobial agents through further synthetic modifications (Desai, Bhatt, & Joshi, 2019).
Fluorescent Probe Development for Biothiol Detection : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe. It demonstrates the compound's utility in creating sensitive detection systems for biothiols, highlighting its application in analytical chemistry and diagnostics (Wang et al., 2017).
Synthetic Methodologies and Chemical Analysis
One-Pot Synthesis Techniques : Research demonstrates the efficiency of one-pot synthesis methods using Ethyl 2-substitued-4-methylthiazole-5-carboxylates, indicating the role of this compound in streamlining chemical synthesis processes for thiazole derivatives (Meng et al., 2014).
Regioselective Synthesis and Characterizations : The compound's derivatives are key in regioselective synthesis, providing pathways to generate specifically substituted molecules. This capability is crucial for creating compounds with precise biological or chemical properties, underlining its value in advanced synthetic strategies (Aly et al., 2017).
properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKZUDDNOJNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.